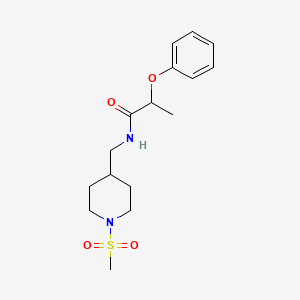

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-phenoxypropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines are essential building blocks in drug design due to their diverse chemical reactivity and biological activity. The compound can serve as a scaffold for developing novel pharmaceutical agents. Researchers often modify the piperidine moiety to create analogs with improved pharmacokinetic properties, target specificity, and reduced side effects .

Spiropiperidines in Organic Synthesis

Spiropiperidines, a class of piperidine derivatives, have gained attention in organic synthesis. They participate in various cyclization reactions, leading to complex molecular frameworks. Researchers explore their utility in constructing natural products, bioactive compounds, and functional materials .

Condensed Piperidines: Bridging Rings

Condensed piperidines involve fusing the piperidine ring with other heterocyclic rings. These compounds exhibit unique properties and can be found in alkaloids and natural products. Investigating their synthesis and biological activities contributes to drug discovery and chemical biology .

Piperidinones: Versatile Intermediates

Piperidinones, which contain a ketone group within the piperidine ring, serve as versatile intermediates. Researchers use them to access diverse molecular architectures through multicomponent reactions, annulations, and functional group transformations. Their synthetic accessibility makes them valuable in medicinal chemistry .

Biological Evaluation of Piperidine-Based Compounds

Scientists study the biological activity of synthetic and natural piperidines. By assessing their interactions with biological targets (enzymes, receptors, etc.), researchers identify potential drug candidates. The compound could be evaluated for its antiproliferative, anti-inflammatory, or antimicrobial properties .

Hydrogenation and Amination Reactions

Hydrogenation of piperidines leads to saturated derivatives, which find applications in drug synthesis. Additionally, amination reactions allow the introduction of diverse functional groups onto the piperidine ring. These transformations expand the compound’s versatility in medicinal chemistry .

Future Directions

Piperidine derivatives are a significant area of research in drug discovery due to their presence in many pharmaceuticals and alkaloids . Future research may focus on developing new synthetic methods for these compounds, discovering new biological activities, and optimizing their pharmacological properties.

Mechanism of Action

Target of Action

The primary target of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-phenoxypropanamide, also known as Sovleplenib, is the spleen tyrosine kinase (Syk) . Syk is a protein tyrosine kinase that plays a crucial role in adaptive immune receptor signaling, macrophage phagocytosis, and connective tissue development .

Mode of Action

Sovleplenib acts as a selective small molecule inhibitor of Syk . It binds to the kinase domain of Syk, thereby inhibiting its activity. This inhibition disrupts the downstream signaling pathways that are critical for the proliferation and survival of certain cancer cells .

Result of Action

The inhibition of Syk by Sovleplenib can lead to the suppression of cell growth and induction of apoptosis in cancer cells . This can result in the reduction of tumor size and potentially the improvement of patient outcomes .

properties

IUPAC Name |

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-13(22-15-6-4-3-5-7-15)16(19)17-12-14-8-10-18(11-9-14)23(2,20)21/h3-7,13-14H,8-12H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCZMLBBYDFMPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1CCN(CC1)S(=O)(=O)C)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-phenoxypropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2847938.png)

![(Z)-{[4-(2,3-dimethylphenoxy)-3-nitrophenyl]methylidene}(methoxy)amine](/img/structure/B2847944.png)

![2-chloro-N-[2-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2847946.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2847951.png)